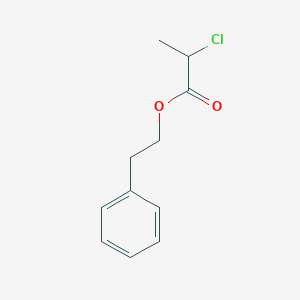

Phenethyl 2-chloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

32364-83-3 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-phenylethyl 2-chloropropanoate |

InChI |

InChI=1S/C11H13ClO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

VUWUBXYOZDGBLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCCC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenethyl 2 Chloropropanoate and Analogous α Chloropropanoates

Stereoselective Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile methods for creating chiral centers. For α-chloropropanoates, these strategies primarily involve the controlled introduction of the chlorine atom or building the molecule from an already chiral precursor.

Directed Synthesis from Chiral Precursors

An alternative and often more straightforward approach is to start with a molecule that already contains the desired stereocenter. For phenethyl 2-chloropropanoate, this would typically involve the esterification of an enantiomerically pure 2-chloropropanoic acid with phenethyl alcohol. This method transfers the chirality from the starting material to the final product.

The synthesis can be accomplished through several standard esterification protocols:

Fischer Esterification: Reacting the chiral carboxylic acid with phenethyl alcohol in the presence of a strong acid catalyst.

Acyl Chloride Reaction: Converting the chiral 2-chloropropanoic acid to its more reactive acyl chloride (2-chloropropionyl chloride) and then reacting it with phenethyl alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. A patented method describes the alcoholysis of 2-chloropropionyl chloride with ethanol (B145695) to produce ethyl 2-chloropropanoate, a process that is directly analogous to using phenethyl alcohol. patsnap.com

Coupling Reagents: Using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct formation of the ester bond between the chiral acid and the alcohol under mild conditions.

The success of this strategy is entirely dependent on the availability of enantiomerically pure (R)- or (S)-2-chloropropanoic acid as the starting material.

Enantioselective Alkylation Strategies

The construction of α-stereogenic carbonyl compounds can also be achieved through the enantioselective alkylation of enolates. nih.gov This method is particularly versatile. In a related approach for synthesizing α-halo-α-alkylmalonates, researchers have used phase-transfer catalysis. The alkylation of diphenylmethyl tert-butyl α-halomalonates under solid-liquid phase-transfer conditions with a chiral Cinchona alkaloid-derived catalyst afforded products in high chemical yields and with up to 93% ee. This demonstrates that a chiral catalyst can direct the approach of an electrophile to a prochiral enolate, a principle applicable to the synthesis of related α-chloro esters.

Biocatalytic Synthesis Pathways for this compound and Related Esters

Biocatalysis, particularly using enzymes like lipases and esterases, offers a green and highly selective alternative to traditional chemical methods. nih.gov These enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for producing enantiomerically pure compounds. nih.gov

Enzymatic Esterification and Transesterification Utilizing Lipases and Esterases

Lipases are highly efficient catalysts for esterification and transesterification reactions. nih.gov The direct enzymatic esterification between 2-chloropropanoic acid and phenethyl alcohol, or the transesterification of a simple ester of 2-chloropropanoic acid (e.g., ethyl 2-chloropropanoate) with phenethyl alcohol, could be a viable route to the target molecule.

The feasibility of using phenethyl alcohol as a substrate in lipase-catalyzed reactions is well-documented. Several studies have investigated the synthesis of various 2-phenylethyl esters using commercial lipases. For example, Palatase 20000L and Lipase (B570770) AYS "Amano" showed great potential for synthesizing 2-phenylethyl hexanoate (B1226103) and 2-phenylethyl octanoate. researchgate.net In another study, immobilized Candida antarctica lipase (Novozym® 435) was used for the transesterification of vinyl acetate (B1210297) with 2-phenethyl alcohol to produce 2-phenylethyl acetate. researchgate.net These examples confirm that the phenethyl alcohol moiety is readily accepted into the active site of many lipases, suggesting that its reaction with a suitable 2-chloropropanoic acid derivative is plausible.

Kinetic Resolution of Racemic α-Chloropropanoate Esters

Kinetic resolution is a powerful enzymatic technique used to separate a racemic mixture. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer of the racemate at a much higher rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the newly formed product. nih.govwikipedia.org This method is widely applied to the resolution of racemic alcohols and esters.

The lipase from Candida cylindracea (now known as Candida rugosa) has been specifically noted for its use in the resolution of ethyl 2-chloropropionate. researchgate.net The process typically involves the enantioselective hydrolysis of the racemic ester. The enzyme preferentially hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving behind the unreacted ester (e.g., the S-ester) in high enantiomeric excess.

Detailed studies on analogous compounds provide insight into the efficiency of this method. For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally similar to 2-chloropropanoic acid derivatives, has been achieved with high selectivity using a chiral acyl-transfer catalyst. mdpi.com In another example, the synthesis of the β-blocker (S)-esmolol involves a key step where the racemic chlorohydrin is resolved via transesterification catalyzed by Candida antarctica lipase B, achieving 97% ee. chemrxiv.org

The table below summarizes findings from a kinetic resolution study on methyl-substituted cyclic alkylamines using an active ester of (R)-2-phenoxypropanoic acid, an analogue of 2-chloropropanoic acid. This demonstrates the high selectivity factors that can be achieved in acylative resolutions. rsc.org

| Racemic Amine | Acylating Agent | Solvent | Temp (°C) | Selectivity (s) | Product de (%) |

| 2-Methylpiperidine | (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | Toluene | -40 | 73 | 93.7 (R,R)-amide |

| 2-Methylpyrrolidine | (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | Toluene | -40 | 18 | 81.8 (R,R)-amide |

Data sourced from a study on the acylative kinetic resolution of racemic amines. rsc.org

Whole-Cell Biocatalysis for Chiral Ester Production

The production of chiral esters, including enantiomerically pure forms of this compound, can be achieved with high selectivity using whole-cell biocatalysis. This approach leverages the enzymatic machinery of microorganisms to perform stereoselective transformations, often with high efficiency and under mild reaction conditions.

Whole-cell systems offer several advantages over isolated enzymes, including the in-situ regeneration of essential cofactors like NAD(P)H, which can be a limiting and costly factor in biocatalytic processes. For instance, a cofactor self-sufficient system has been developed for the enhanced production of 2-phenylethanol, a key precursor for phenethyl esters, in E. coli. nih.gov This system integrates a glutamate (B1630785) dehydrogenase with a transaminase and an alcohol dehydrogenase to regenerate the necessary cosubstrate and redox equivalents, eliminating the need for external addition. nih.gov Such strategies demonstrate the potential for developing efficient whole-cell biocatalysts for the synthesis of chiral alcohols and their subsequent esterification to products like this compound.

The stereoselective reduction of α-keto esters to the corresponding chiral α-hydroxy esters is a well-established method for producing precursors to chiral α-chloroesters. Whole-cell biocatalysis using organisms like baker's yeast (Saccharomyces cerevisiae) has been extensively studied for these transformations. capes.gov.br Genetic engineering of these organisms can further enhance their stereoselectivity for the reduction of β-keto esters, a related class of compounds, indicating the potential for tailored biocatalyst development. capes.gov.br

Immobilized Enzyme Systems in Phenethyl Ester Synthesis

The choice of immobilization support and method can significantly influence the enzyme's activity, stability, and specificity. nih.gov For example, lipases can be immobilized on various carriers like acrylic resins, anionic resins, or silica (B1680970) gel. nih.gov Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin, is a commonly used and highly effective biocatalyst for ester synthesis. nih.gov

The synthesis of phenethyl formate, a related phenethyl ester, has been successfully achieved using immobilized lipases through the esterification of formic acid. nih.gov The reaction conditions, such as enzyme concentration, molar ratio of reactants, and temperature, are critical parameters that need to be optimized to achieve high conversion rates. nih.gov For instance, in the synthesis of octyl formate, an optimal molar ratio of reactants was found to be crucial to avoid the formation of an unproductive enzyme-substrate complex. nih.gov

Comparative studies have demonstrated that immobilized lipases can lead to higher ester yields compared to their soluble counterparts due to increased stability and the prevention of enzyme aggregation. mdpi.com Furthermore, immobilization can be coupled with enzyme purification, allowing for the use of crude enzyme preparations while still achieving high mass-activity biocatalysts. mdpi.com

Table 1: Comparison of Immobilized Lipases for Ester Synthesis

| Enzyme | Support Material | Source Organism | Typical Application |

| Novozym 435 | Acrylic Resin | Candida antarctica | Esterification, Transesterification |

| Lipozyme RM IM | Anionic Resin | Rhizomucor miehei | Ester Synthesis |

| Lipozyme TL IM | Silica Gel | Thermomyces lanuginosus | Ester Synthesis |

This table is generated based on information from various sources discussing immobilized lipases. nih.gov

Multicomponent Reaction Strategies for α-Chloropropanoate Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org This approach offers advantages such as high atom economy, reduced reaction times, and simplified purification procedures. nih.govpreprints.org

Vicarious Nucleophilic Substitution (VNS) Applications in Arylation

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org This reaction is particularly useful for the C-H functionalization of nitroarenes and other electron-deficient heterocycles. wikipedia.orgorganic-chemistry.org

In the context of α-chloropropanoates, the carbanion generated from an α-chloroester can act as the nucleophile in a VNS reaction. For instance, ethyl α-chloropropionate can be used for the α-carboalkoxyalkylation of nitroaromatics, often resulting in good yields of the arylated product. organic-chemistry.org The mechanism involves the addition of the carbanion to the aromatic ring, followed by a base-induced β-elimination of a leaving group from the nucleophile. organic-chemistry.orgnih.gov

The VNS reaction provides a powerful method for the direct arylation of compounds containing an α-chloropropanoate moiety, offering a convergent route to complex molecules. The reaction typically proceeds with high regioselectivity, with the new substituent being introduced at positions ortho or para to the activating nitro group. organic-chemistry.org

Table 2: Examples of VNS Reactions in Arylation

| Nitroarene | Nucleophile Precursor | Product Type |

| Nitrobenzene | Chloromethyl phenyl sulfone | Alkylated nitroarene |

| 4-Substituted nitroarenes | Ethyl α-chloropropionate | ortho-Alkylated nitroarene |

| 3-Nitropyridines | Dichloromethane | Dichloromethyl-substituted nitropyridine |

This table is generated based on information from various sources discussing VNS reactions. organic-chemistry.orgscispace.comnih.gov

Cycloaddition Reactions Leading to Heterocyclic Frameworks

Cycloaddition reactions are a class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. These reactions are highly valuable for the synthesis of a wide variety of heterocyclic compounds. youtube.com

While direct cycloaddition reactions involving this compound as a primary component are not extensively documented in the readily available literature, the functional groups present in this molecule allow for its derivatization into species that can participate in such reactions. For example, the α-chloro group can be substituted to introduce a diene or dienophile moiety, which can then undergo a Diels-Alder ([4+2] cycloaddition) reaction.

Furthermore, 1,3-dipolar cycloadditions are a powerful method for the synthesis of five-membered heterocycles. youtube.com An α-chloropropanoate could potentially be converted into a 1,3-dipole or a dipolarophile. For example, conversion of the chloro group to an azide (B81097) would generate an alkyl azide, which can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, are also highly relevant for the synthesis of heterocyclic frameworks. nih.gov For instance, α-nitrosoalkenes, which are highly reactive heterodienes, can undergo [4+2] cycloaddition with various dienophiles. nih.gov

Polymerization-Based Synthetic Routes and Macroinitiator Design

α-Chloropropanoates are valuable as initiators in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures.

Atom Transfer Radical Polymerization (ATRP) Initiation with α-Chloropropanoate Functionality

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant alkyl halide species. wikipedia.orglabinsights.nl This equilibrium is catalyzed by a transition metal complex, typically copper-based. wikipedia.orgcmu.edu

Compounds containing an α-chloropropanoate functionality, such as ethyl 2-chloropropionate, are effective initiators for ATRP. labinsights.nl The carbon-chlorine bond is reversibly cleaved by the transition metal catalyst in its lower oxidation state to generate a radical that can initiate polymerization. The dormant species is regenerated through the reverse reaction with the catalyst in its higher oxidation state. labinsights.nl

This methodology allows for the synthesis of polymers with low polydispersity and the ability to create complex architectures such as block copolymers, star polymers, and polymer brushes. wikipedia.orgtcichemicals.com The terminal halogen atom of the resulting polymer chain can be further functionalized, providing a route to a wide range of materials. acs.org

Table 3: Key Components of an ATRP System

| Component | Function | Example |

| Monomer | Building block of the polymer | Styrene (B11656), acrylates, methacrylates |

| Initiator | Source of the initial radical and dormant species | Ethyl 2-bromopropionate, This compound |

| Catalyst | Transition metal complex that mediates the redox process | Cu(I)Br/PMDETA |

| Ligand | Solubilizes and modulates the reactivity of the metal catalyst | PMDETA, bipyridine |

| Solvent | Dissolves the reaction components | Toluene, anisole, DMF |

This table is generated based on information from various sources discussing ATRP. wikipedia.orglabinsights.nlcmu.edu

Elucidation of Reaction Mechanisms and Transformational Pathways

Mechanistic Studies of Enzymatic Hydrolysis and Aminolysis Reactions

Enzymatic reactions offer a mild and selective means of transforming esters like phenethyl 2-chloropropanoate. Lipases and esterases are the primary enzymes involved in the hydrolysis and aminolysis of such compounds.

The enzymatic hydrolysis of this compound involves the cleavage of the ester bond to yield phenethyl alcohol and 2-chloropropanoic acid. This reaction is catalyzed by enzymes such as lipases, which are known for their broad substrate specificity. The generally accepted mechanism for lipase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site. The reaction proceeds through the formation of an acyl-enzyme intermediate.

In the case of aminolysis, an amine acts as the nucleophile instead of water, resulting in the formation of an amide. The enzymatic synthesis of amides from esters is a well-established process. The mechanism is analogous to hydrolysis, where the amine attacks the acyl-enzyme intermediate. The efficiency and enantioselectivity of enzymatic aminolysis can be very high, making it a valuable method for producing chiral amides. researchgate.net There are three primary proposed mechanisms for amidation reactions: through zwitterionic intermediates, neutral intermediates, or a concerted mechanism, with the latter being the most widely accepted for enzyme-catalyzed aminolysis. researchgate.net

The stereochemistry of the α-carbon in this compound can significantly influence the rate and selectivity of these enzymatic reactions. Enzymes, being chiral catalysts, can exhibit a high degree of enantioselectivity, preferentially hydrolyzing or aminolyzing one enantiomer over the other. This property is widely exploited in the kinetic resolution of racemic mixtures.

Detailed Investigation of Radical Reaction Propagation and Termination in Polymerization

While less common for simple esters, the presence of the chlorine atom in this compound could potentially allow it to participate in certain types of radical polymerization, either as a monomer or as a chain transfer agent. The principles of radical polymerization involve three main stages: initiation, propagation, and termination.

Initiation: This stage involves the generation of free radicals, typically from an initiator molecule that decomposes upon heating or irradiation.

Propagation: The initiator radical adds to a monomer molecule, creating a new radical species. This new radical then adds to another monomer, and the process repeats, leading to the growth of a polymer chain. In the context of a molecule like this compound, its potential role would likely be more complex than that of a simple vinyl monomer.

Termination: The growth of polymer chains is halted by termination reactions. The two most common termination mechanisms are combination (where two growing chains couple) and disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end).

The polymerization of vinyl esters, which are structurally related, has been studied, including through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This method allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution. rsc.org

Nucleophilic Substitution Mechanisms (SN1, SN2, SNi) Involving α-Chloroesters

The chlorine atom at the alpha position of this compound makes the α-carbon susceptible to nucleophilic substitution reactions. These reactions can proceed through several mechanisms, primarily SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). cognitoedu.org

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. chemguide.co.uk This mechanism is favored by primary and less hindered secondary alkyl halides and results in an inversion of stereochemistry at the reaction center. chemguide.co.ukmasterorganicchemistry.comvanderbilt.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. ulethbridge.ca

The SN1 mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the second step, the nucleophile rapidly attacks the carbocation. masterorganicchemistry.com This mechanism is favored by tertiary and more stable secondary alkyl halides and typically leads to a racemic or near-racemic mixture of products if the starting material is chiral. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com

The structure of this compound, being a secondary alkyl halide at the α-position, means that both SN1 and SN2 mechanisms are possible, and the predominant pathway will depend on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. chemguide.co.ukyoutube.com For instance, a strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile in a polar protic solvent would favor an SN1 reaction. youtube.com

A third, less common mechanism is the SNi (substitution nucleophilic internal) mechanism, which is often observed in reactions with thionyl chloride and results in retention of configuration.

Computational and Experimental Analysis of Degradation Pathways of Phenylethyl Esters

The stability of this compound is limited by its susceptibility to degradation through various pathways, primarily thermal decomposition in the gas phase and hydrolysis in aqueous environments.

Gas-Phase Thermal Decomposition Mechanisms

The thermal decomposition of esters in the gas phase often proceeds through a concerted, six-membered cyclic transition state, a process known as a Chugaev-type elimination, to yield an alkene and a carboxylic acid. A computational study on the thermal decomposition of 1-phenylethyl acetate (B1210297), a structurally similar compound, has shown that this is a plausible pathway. researchgate.net This type of reaction is unimolecular and follows first-order kinetics. researchgate.net

Alternatively, at higher temperatures, homolytic cleavage of bonds can occur, leading to a radical-mediated decomposition. Studies on other esters have shown that pyrolysis can proceed via radical mechanisms involving the breaking of C-C, C-N, and C-O bonds. nih.govnih.gov

Hydrolytic Degradation Pathways

In the presence of water, this compound can undergo hydrolysis. This reaction can be catalyzed by acids or bases.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield phenethyl alcohol and 2-chloropropanoic acid, regenerating the acid catalyst. youtube.com

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the phenoxide ion to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The degradation of ester-containing polymer networks has been shown to be accelerated in the presence of enzymes like lipase (B570770). chemrxiv.org Studies on the degradation of dipeptide esters have shown that hydrolysis of the ester bond is a key degradation pathway. nih.gov

Stereochemical Investigations and Chiral Technologies Applied to Phenethyl 2 Chloropropanoate

Principles of Enantioselective Control in Synthesis

The enantioselective synthesis of phenethyl 2-chloropropanoate aims to produce a single enantiomer, either (R)- or (S)-, in excess. A common strategy involves the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.

One of the primary approaches to achieving enantioselective control is through the enzymatic resolution of a racemic mixture of 2-chloropropanoic acid, which is then esterified with phenethyl alcohol. Lipases are frequently employed for this purpose due to their ability to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic acid or alcohol. For instance, the enantioselective esterification of 2-chloropropionic acid using a lipase (B570770) in an organic solvent can yield an enantioenriched ester and the unreacted acid with the opposite configuration x-mol.com. The choice of enzyme, solvent, and reaction conditions plays a critical role in the degree of enantioselectivity achieved.

Another principle involves the use of a chiral precursor. For example, starting with an enantiomerically pure form of 2-chloropropanoic acid, obtained through methods like the diazotization of L-alanine, and reacting it with phenethyl alcohol would yield the corresponding enantiomer of this compound. This method relies on the availability of the enantiopure starting material.

Diastereoselective Synthesis and Diastereomeric Excess Determination

Diastereoselective synthesis is a powerful technique for introducing chirality. In the context of this compound, this could be achieved by reacting racemic 2-chloropropanoic acid with a chiral, enantiomerically pure alcohol. This reaction would produce a mixture of two diastereomeric esters. These diastereomers, having different physical properties, can often be separated by conventional chromatographic techniques like column chromatography or crystallization. Once separated, the chiral auxiliary alcohol can be cleaved to yield the enantiomerically pure this compound.

The success of a diastereoselective synthesis is quantified by the diastereomeric excess (de), which measures the prevalence of one diastereomer over the other. The diastereomeric excess can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For instance, in a related study on the diastereoselective acylation of racemic methyl-substituted cyclic alkylamines with an active ester of (R)-2-phenoxypropanoic acid, the diastereomeric excess of the resulting amides was determined to explain the stereoselectivity of the reaction rsc.org.

While specific studies on the diastereoselective synthesis of this compound are not widely reported, the principles are well-established in organic chemistry and can be applied to this system.

Strategies for Kinetic and Dynamic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzyme-Mediated Enantiopreference Modulations

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of esters like this compound. The enantiopreference of a lipase, meaning its preference for one enantiomer over the other, can be modulated by several factors. In the kinetic resolution of 2-chloropropionic acid through enzyme-catalyzed esterification, the choice of the organic solvent, the water content of the reaction medium, the nature of the nucleophilic agent (the alcohol), the molar ratio of the substrates, and the reaction temperature have all been shown to affect the rate and enantioselectivity of the reaction x-mol.com.

For example, studies on the lipase-catalyzed kinetic resolution of similar compounds have demonstrated that enzymes like Candida rugosa lipase can exhibit high enantioselectivity in the hydrolysis of esters researchgate.net. The enantioselectivity is often expressed by the enantiomeric ratio (E), a measure of how much faster the enzyme reacts with one enantiomer compared to the other. High E-values are indicative of an efficient kinetic resolution.

Substrate Engineering Effects on Stereoselectivity

Substrate engineering involves modifying the structure of the substrate to enhance the stereoselectivity of the enzymatic reaction. While specific studies on substrate engineering for this compound are limited, research on related compounds provides valuable insights. For instance, in the kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters, a fluorinated analog of the acid moiety in the target compound, the choice of the ester group (methyl vs. ethyl) was found to influence the catalytic activity and enantioselectivity of the lipases used researchgate.net. This suggests that modifications to the phenethyl group in this compound could potentially alter the stereochemical outcome of an enzymatic resolution.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that offers a theoretical yield of 100% of a single enantiomer. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This racemization can be achieved using a chemical catalyst. Although specific DKR processes for this compound are not extensively documented, the dynamic reductive kinetic resolution of related aryl α-chloro β-keto esters has been successfully demonstrated using ketoreductases (KREDs), yielding chiral α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity rsc.org.

Chirality Transfer and Induction in Organic Transformations

Chirality transfer refers to the transmission of stereochemical information from a chiral starting material or catalyst to the product. In the synthesis of this compound, if a chiral auxiliary is used in a diastereoselective approach, the chirality of the auxiliary directs the stereochemical outcome of the reaction.

Chirality induction can also be achieved using a chiral catalyst in an enantioselective reaction. The catalyst creates a chiral environment that favors the formation of one enantiomer. While specific examples of chirality transfer and induction in reactions to form this compound are not prominent in the literature, these are fundamental concepts in asymmetric synthesis and are applicable to the preparation of its enantiomers.

Chromatographic Chiral Separation Methodologies for Ester Enantiomers

Chromatographic methods are powerful tools for the separation and analysis of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are commonly employed for this purpose.

For the separation of ester enantiomers like those of this compound, polysaccharide-based CSPs are often effective in HPLC phenomenex.comnih.gov. These CSPs, such as those derived from cellulose (B213188) or amylose, can provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. The choice of the mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is crucial for achieving good resolution hplc.eu.

Chiral GC is another valuable technique for the analysis of volatile chiral compounds. Capillary columns with stationary phases containing cyclodextrin (B1172386) derivatives are frequently used for the separation of enantiomers. While direct GC methods for this compound are not extensively reported, indirect methods can also be used. This involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column mdpi.com.

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. magritek.com For a chiral molecule like Phenethyl 2-chloropropanoate, which exists as two enantiomers ((R)- and (S)-), NMR provides invaluable information for confirming the covalent structure and can be adapted to differentiate between stereoisomers. wikipedia.org

Predicted ¹H NMR Data for this compound

To differentiate the enantiomers, a chiral resolving agent, such as a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), can be added to the NMR sample. wikipedia.org This reagent forms diastereomeric complexes with each enantiomer, leading to slightly different magnetic environments for the protons in the (R)- and (S)-enantiomers. Consequently, separate sets of peaks appear for each enantiomer in the NMR spectrum, allowing for their distinction and the determination of enantiomeric excess. wikipedia.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is particularly effective for the unambiguous determination of the absolute configuration (i.e., R or S) of small chiral molecules in solution. wikipedia.orgschrodinger.com

The process of assigning the absolute configuration of this compound using VCD involves a two-pronged approach:

Experimental Measurement : The VCD spectrum of an enantiomerically pure sample of the compound is recorded.

Theoretical Calculation : The VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer) is calculated from first principles using quantum chemistry methods, most commonly Density Functional Theory (DFT). wikipedia.orgnih.gov

An excellent agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms that the sample has the (R)-configuration. Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S)-configuration. This comparative method is highly reliable for assigning absolute stereochemistry. nih.gov For esters like this compound, this technique provides clear results, as issues like intermolecular hydrogen bonding that can complicate the spectra of carboxylic acids are eliminated. schrodinger.comnih.gov

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Tracing

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly those involving fragmentation analysis, can provide significant insights into a molecule's structure and be used to trace the pathways of chemical reactions.

For this compound (C₁₁H₁₃ClO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The fragmentation of the molecular ion under electron ionization (EI) would yield several structurally informative fragment ions.

Plausible Mass Spectrometry Fragmentation of this compound

A notable fragmentation could be the McLafferty rearrangement, common in carbonyl compounds with sufficiently long alkyl chains. youtube.com This would involve the transfer of a gamma-hydrogen from the phenethyl group to the carbonyl oxygen, leading to the elimination of a neutral styrene (B11656) molecule and the formation of a radical cation of 2-chloropropanoic acid at m/z 108/110.

Furthermore, by using isotopically labeled reactants (e.g., phenethyl alcohol containing Oxygen-18 or 2-chloropropionyl chloride with Carbon-13), researchers can trace the mechanistic pathway of the esterification reaction. The position of the isotopic label in the final product and its fragments, as detected by MS, would confirm which bonds are broken and formed during the reaction.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Progress

Infrared (IR) Spectroscopy is an effective and straightforward technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent tool for monitoring the progress of a chemical reaction in real-time.

The synthesis of this compound typically involves the esterification of phenethyl alcohol with 2-chloropropionyl chloride. IR spectroscopy can be used to follow this reaction by observing the disappearance of the reactant's characteristic absorption bands and the appearance of the product's bands.

Key IR Absorption Bands for Reaction Monitoring

By taking IR spectra of the reaction mixture at different time intervals, a chemist can monitor the diminishing intensity of the broad O-H stretch from phenethyl alcohol and the concurrent increase in the intensity of the sharp, strong C=O stretch of the ester product. The reaction is considered complete when the O-H band has disappeared entirely, and the C=O band has reached its maximum intensity.

Computational Chemistry Applications in the Study of Phenethyl 2 Chloropropanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within phenethyl 2-chloropropanoate. Methods such as Hartree-Fock (HF) and more advanced post-HF methods can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov

For analogous compounds like simple esters, these calculations reveal the planarity of the ester group and the conformational preferences of the alkyl and acyl chains. In this compound, the rotational freedom around the C-O and C-C bonds of the phenethyl group and the 2-chloropropanoate moiety leads to multiple possible conformers. Quantum chemical calculations can predict the relative energies of these conformers, identifying the most stable structures.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated. The presence of the chlorine atom and the phenyl group significantly influences the electronic properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic or electrophilic attack. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated, providing insights into the molecule's reactivity and electronic transition properties. nih.gov

Table 1: Representative Calculated Molecular Properties for a Simple Chlorinated Ester (Analogous to the Acyl Portion of this compound)

| Property | Calculated Value | Method | Reference |

| C=O Bond Length | ~1.20 Å | DFT/B3LYP | researchgate.net |

| C-Cl Bond Length | ~1.80 Å | DFT/B3LYP | researchgate.net |

| HOMO-LUMO Gap | ~5-7 eV | DFT | nih.gov |

Note: These values are for analogous simple chlorinated esters and serve as an estimation for the properties of the 2-chloropropanoate moiety.

Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT can be applied to investigate various reactions, such as its hydrolysis or its synthesis via esterification. DFT calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. rsc.orgrsc.org

The hydrolysis of esters, for example, can proceed through different mechanisms (acid-catalyzed, base-catalyzed, or neutral). DFT can be used to calculate the activation energies for each pathway, thus predicting the most favorable reaction conditions. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deep understanding of the reaction mechanism at a molecular level. arkat-usa.org For instance, in the base-catalyzed hydrolysis of an ester, DFT can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the leaving group. researchgate.net

Table 2: Representative Calculated Activation Energies for Ester Hydrolysis (Analogous Reaction)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Neutral Hydrolysis | ~24 | Molecular Dynamics | researchgate.net |

| Acid-Catalyzed Hydrolysis | 4-10 (for protonation step) | DFT | rsc.org |

| Base-Catalyzed Hydrolysis | Varies with ester structure | DFT | researchgate.net |

Note: These are general values for ester hydrolysis and would vary for the specific structure of this compound.

Molecular Dynamics (MD) Simulations for Enzyme-Substrate Interactions and Selectivity

This compound, being a chiral ester, is a potential substrate for enzymes like lipases, which are known to catalyze the hydrolysis or synthesis of esters with high stereoselectivity. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic interactions between an enzyme and its substrate. nih.govacs.org

MD simulations can model the binding of this compound to the active site of a lipase (B570770). dtu.dk These simulations provide detailed information about the conformational changes in both the enzyme and the substrate upon binding. By analyzing the trajectory of the simulation, researchers can identify the key amino acid residues in the active site that interact with the substrate through hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.govresearchgate.net

Furthermore, MD simulations can help explain the enantioselectivity of enzymes. By simulating the binding of both the (R)- and (S)-enantiomers of this compound to the enzyme's active site, it is possible to compare their binding energies and the stability of the resulting enzyme-substrate complexes. The enantiomer that forms a more stable complex and is oriented more favorably for the catalytic reaction is predicted to be the preferred substrate. nih.govacs.org

Ab Initio Methods for Chiroptical Property Prediction

Chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are spectroscopic techniques that are highly sensitive to the three-dimensional structure of chiral molecules. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict these properties.

For this compound, which possesses a stereocenter at the C2 position of the propanoate moiety, ab initio calculations can predict the ECD and ORD spectra for both the (R)- and (S)-enantiomers. By comparing the calculated spectra with experimentally measured spectra, the absolute configuration of the chiral center can be determined. The exciton (B1674681) chirality method, often supported by quantum-mechanical calculations, can be a powerful tool for this purpose if the molecule contains multiple chromophores. nih.gov

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations, as well as on the proper consideration of different conformers of the molecule in solution.

Molecular Modeling for Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For a compound like this compound, which may exhibit biological activity, QSAR studies can be instrumental in understanding the structural features that are important for its effects.

In a QSAR study, a set of structurally related compounds, including this compound and its analogs, would be synthesized and their biological activity tested. Then, a variety of molecular descriptors for each compound are calculated using molecular modeling software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For instance, QSAR studies on phenethylamine (B48288) derivatives have been used to discriminate between agonists and antagonists for specific receptors. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenethyl Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic interactions with a biological target. |

| Steric | Molecular weight, Molecular volume, Surface area | Relates to the size and shape complementarity with a binding site. |

| Hydrophobic | LogP (partition coefficient) | Indicates the ability of the molecule to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

Advanced Applications in Organic Synthesis and Materials Science

Phenethyl 2-chloropropanoate as a Chiral Building Block for Complex Molecules

In organic synthesis, a chiral building block is a relatively small molecule that possesses one or more stereocenters and is used as a starting material to construct larger, more complex chiral molecules. This compound is an exemplary chiral building block due to the presence of a stereocenter at the second carbon of the propanoate chain.

The primary utility of this compound stems from the reactivity of the chlorine atom. As a good leaving group, the chloride can be displaced by a wide variety of nucleophiles in a stereospecific manner, typically through an SN2 reaction mechanism. This process allows for the covalent linking of the chiral propanoate moiety to other molecular fragments, effectively transferring the chirality of the building block into the new, larger product. The phenethyl ester group, while stable under many reaction conditions, can be selectively cleaved later in a synthetic sequence if the free carboxylic acid is required.

| Structural Feature | Role in Synthesis | Typical Transformation |

| Chiral Center (C2) | Determines the stereochemistry of the final product. | Preserved or inverted with high fidelity during substitution reactions. |

| Chlorine Atom | Acts as a reactive site (leaving group) for nucleophilic attack. | Displaced by nucleophiles (e.g., amines, thiolates, carbanions) via SN2 reaction. nih.gov |

| Ester Group | Protects the carboxylic acid functionality and can influence solubility. | Can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. |

| Phenethyl Group | Provides a specific steric and electronic profile to the molecule. | Can be a stable part of the final molecular structure or a modifiable handle. |

Strategic Intermediacy in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds—molecules that exist as a single enantiomer—is critical in fields such as pharmaceuticals and agrochemicals, where only one enantiomer may exhibit the desired biological activity. This compound serves as a strategic intermediate in these synthetic pathways.

Its role is to introduce a specific chiral fragment, CH(CH₃)COO-phenethyl, into a target molecule. Chemists can leverage the predictable reactivity of the C-Cl bond. For instance, in the synthesis of certain chiral nonracemic tertiary α-thio esters, a similar strategy involving the displacement of a mesylate (a leaving group analogous to chloride) with a thiolate nucleophile has been demonstrated to proceed effectively. nih.gov This type of reaction, when applied to this compound, would allow for the formation of a carbon-sulfur or carbon-nitrogen bond at the chiral center, a common structural motif in many biologically active compounds. The stereochemical outcome is predictable, typically resulting in an inversion of the configuration at the carbon center, which is a hallmark of the SN2 mechanism. This predictability is paramount for the unambiguous synthesis of a single, desired enantiomer.

Integration into Polymer Architectures for Controlled Systems

Beyond small-molecule synthesis, this compound is a suitable candidate for advanced applications in materials science, specifically as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with precisely defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures (e.g., block copolymers).

In an ATRP system, the carbon-chlorine bond in this compound can be reversibly and homolytically cleaved by a transition-metal catalyst, typically a copper(I) complex. This generates a carbon-centered radical that initiates the polymerization of vinyl monomers (like styrene (B11656) or acrylates) and a copper(II) species that acts as a deactivator. The process allows the polymer chain to grow in a controlled, "living" manner. The this compound molecule dictates the starting point of the polymer chain, with the phenethyl group becoming the α-terminus of the final polymer. This method is crucial for creating well-defined polymers for applications in drug delivery, nanotechnology, and smart materials.

| Component | Example | Function in ATRP |

| Initiator | This compound | Source of the initial radical; the R-group (phenethyl propanoate) becomes the α-end of the polymer chain. |

| Monomer | Styrene, Methyl Methacrylate (MMA) | The repeating units that form the polymer backbone. |

| Catalyst | Copper(I) Bromide (CuBr) | Activator; transfers a halogen atom to generate the radical. |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its catalytic activity. |

| Solvent | Toluene, Anisole | Provides a medium for the reaction to occur. |

Development of Novel Organocatalysts and Biocatalysts

While the direct use of this compound to create catalysts is not widely documented, its structure offers significant potential for such development in two distinct areas: organocatalysis and biocatalysis.

Organocatalysis: An organocatalyst is a small, metal-free organic molecule that can accelerate a chemical reaction. This compound could serve as a chiral scaffold for a new class of catalysts. The phenethyl ring could be chemically modified, for example, through electrophilic aromatic substitution, to install a catalytically active functional group (such as an amine, phosphine, or thiourea). The inherent chirality of the propanoate backbone could then influence the stereochemical outcome of reactions catalyzed by this newly formed molecule, making it a potential asymmetric organocatalyst.

Biocatalysis: Biocatalysts are enzymes that catalyze chemical reactions. While enzymes are typically used for synthesis, this compound could be employed as a tool to develop new biocatalysts. nih.gov It could be used as a non-natural substrate in directed evolution experiments. In this process, a library of mutant enzymes (e.g., dehalogenases or esterases) would be screened for their ability to act upon this compound. frontiersin.orgrsc.org An enzyme that evolves to efficiently and stereoselectively dehalogenate or otherwise transform this molecule would itself become a novel, highly specialized biocatalyst for applications in green chemistry and fine chemical synthesis. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.